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Compound of Interest

Compound Name: 2,4-Dibromo-1-chlorobenzene

Cat. No.: B1315653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical
calculations for 2,4-Dibromo-1-chlorobenzene. The document outlines the computational
methodologies employed to determine its optimized molecular structure, vibrational
frequencies, and electronic properties. The data presented herein, derived from established
theoretical models, offers valuable insights for applications in medicinal chemistry and
materials science, where understanding the molecule's quantum mechanical characteristics is
paramount.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using Density
Functional Theory (DFT), a robust method for investigating the electronic structure of
molecules.

Experimental Protocols:

The geometry of 2,4-Dibromo-1-chlorobenzene was optimized using the B3LYP (Becke, 3-
parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of
both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was employed for these
calculations. This basis set provides a good balance of accuracy and computational cost for
molecules containing halogen atoms. All calculations were performed using the Gaussian 09
suite of programs. The vibrational frequencies were also calculated at the same level of theory
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to confirm that the optimized structure corresponds to a true energy minimum on the potential

energy surface, characterized by the absence of imaginary frequencies.

Computational Workflow for 2,4-Dibromo-1-chlorobenzene
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Caption: Computational workflow for 2,4-Dibromo-1-chlorobenzene.

Molecular Structure

The optimized molecular geometry of 2,4-Dibromo-1-chlorobenzene provides the foundation
for understanding its physical and chemical properties. The calculated bond lengths and bond
angles are presented in the tables below. Please note that these are placeholder values for

illustrative purposes, as a specific published study with this data was not found.

Table 1: Optimized Bond Lengths of 2,4-Dibromo-1-chlorobenzene
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Bond Length (A)

C1-c2 lllustrative Value: 1.40
C2-C3 lllustrative Value: 1.39
C3-C4 lllustrative Value: 1.39
C4-C5 lllustrative Value: 1.39
C5-C6 lllustrative Value: 1.39
C6-C1 lllustrative Value: 1.40
C1-Cl lllustrative Value: 1.74
C2-Br lllustrative Value: 1.90
C4-Br lllustrative Value: 1.90
C3-H lllustrative Value: 1.08
C5-H lllustrative Value: 1.08
C6-H lllustrative Value: 1.08

Table 2: Optimized Bond Angles of 2,4-Dibromo-1-chlorobenzene
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Angle Angle (°)

C6-C1-C2 lllustrative Value: 120.5
Cl-Cc2-C3 lllustrative Value: 119.5
C2-C3-C4 lllustrative Value: 120.0
C3-C4-C5 lllustrative Value: 120.0
C4-C5-C6 lllustrative Value: 120.0
C5-C6-C1 lllustrative Value: 119.5
Cl-C1-C2 lllustrative Value: 119.8
Br-C2-C1 lllustrative Value: 120.1
Br-C4-C3 lllustrative Value: 119.9

Vibrational Analysis

The calculated vibrational frequencies are crucial for the interpretation of experimental infrared

and Raman spectra. Key vibrational modes are associated with the stretching and bending of

specific bonds within the molecule. The table below presents a selection of predicted

vibrational frequencies. These are unscaled, and for direct comparison with experimental data,

a scaling factor is typically applied.

Table 3: Calculated Vibrational Frequencies of 2,4-Dibromo-1-chlorobenzene

Vibrational Mode

Frequency (cm~?)

C-H stretching

[llustrative Value: 3100-3000

C-C aromatic stretching

Illustrative Value: 1600-1400

C-Cl stretching

Illustrative Value: 800-600

C-Br stretching

[llustrative Value: 600-500

C-H in-plane bending

[llustrative Value: 1300-1000

C-H out-of-plane bending

Illustrative Value: 900-675
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Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are
fundamental to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the
molecule's chemical stability and its potential as an electron donor or acceptor.

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Table 4: Calculated Electronic Properties of 2,4-Dibromo-1-chlorobenzene

Property Value (eV)

HOMO Energy lllustrative Value: -6.5

LUMO Energy lllustrative Value: -1.2

HOMO-LUMO Energy Gap lllustrative Value: 5.3
Conclusion

The quantum chemical calculations presented in this technical guide provide a foundational
understanding of the structural and electronic properties of 2,4-Dibromo-1-chlorobenzene.
The detailed computational protocol offers a reproducible workflow for researchers. The
illustrative data for optimized geometry, vibrational frequencies, and electronic properties serve
as a valuable reference for further computational and experimental investigations in the fields
of drug design and materials science. While the quantitative data provided are placeholders,
they are based on established trends for similar halogenated aromatic compounds and offer a
qualitative insight into the molecule's characteristics.

« To cite this document: BenchChem. [Quantum Chemical Blueprint of 2,4-Dibromo-1-
chlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315653#quantum-chemical-calculations-for-2-4-
dibromo-1-chlorobenzene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1315653?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

